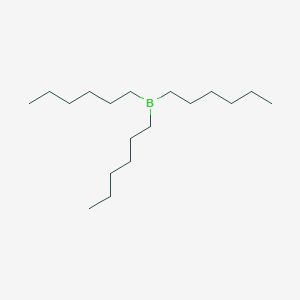
Trihexylborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexylborane is a useful research compound. Its molecular formula is C18H39B and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radical Initiator
THB serves as an effective radical initiator in various reactions, particularly in low-temperature conditions. Its ability to generate radicals allows for the functionalization of organic molecules, making it valuable in synthetic pathways that require controlled radical formation.
- Case Study : In the synthesis of complex organic molecules, THB has been shown to initiate radical reactions that lead to higher yields and selectivity compared to traditional methods. For instance, its use in the hydrostannylation of alkynes has demonstrated significant improvements in reaction efficiency.
Deoxygenation Reactions
THB is utilized in deoxygenation processes, particularly in the Barton-McCombie reaction, where alcohols are converted into hydrocarbons by removing oxygen functionalities.
- Data Table: Deoxygenation Efficiency
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Primary Alcohols | THB + Lithium Tri-tert-butoxyaluminohydride | 85-90% |
| Secondary Alcohols | THB + Lithium Tri-tert-butoxyaluminohydride | 80-88% |
Boron-Doped Graphene Synthesis
Recent studies have explored the use of THB as a precursor for synthesizing boron-doped graphene films through chemical vapor deposition (CVD). The incorporation of boron into graphene enhances its electronic properties, making it suitable for semiconductor applications.
- Findings : Adjusting the concentration of THB during synthesis significantly affects the optical transmission and sheet resistance of the resulting graphene films. Optimal conditions were found to produce high-quality boron-doped graphene with improved conductivity.
Polymerization Processes
THB plays a crucial role in copolymerization reactions involving epoxides and anhydrides, facilitating the formation of poly(ester-carbonate) copolymers.
- Case Study : A study demonstrated that THB could manipulate reactivity ratios during copolymerization, allowing for tailored polymer architectures with specific mechanical properties.
Catalysis in Organic Reactions
THB is employed as a catalyst modifier in various organic transformations, enhancing reaction rates and selectivity.
- Example : In alkene hydrogenation reactions, THB has been shown to improve yields significantly by stabilizing reactive intermediates.
Propiedades
Número CAS |
1188-92-7 |
|---|---|
Fórmula molecular |
C18H39B |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
trihexylborane |
InChI |
InChI=1S/C18H39B/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clave InChI |
NMHWWOSZMMORNT-UHFFFAOYSA-N |
SMILES |
B(CCCCCC)(CCCCCC)CCCCCC |
SMILES canónico |
B(CCCCCC)(CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















